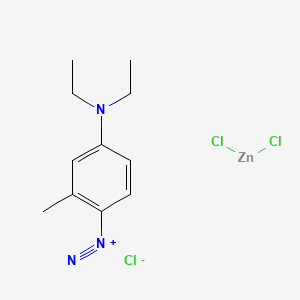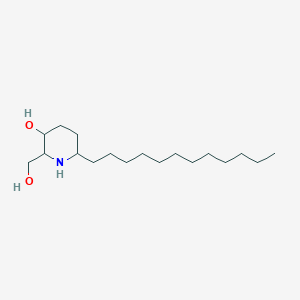![molecular formula C28H37N9O5S B12287897 N-[4-[[6-amino-9-[5-(aziridin-1-ylmethyl)-3,4-dihydroxyoxolan-2-yl]purin-8-yl]amino]butyl]-5-(dimethylamino)naphthalene-1-sulfonamide](/img/structure/B12287897.png)
N-[4-[[6-amino-9-[5-(aziridin-1-ylmethyl)-3,4-dihydroxyoxolan-2-yl]purin-8-yl]amino]butyl]-5-(dimethylamino)naphthalene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-[[6-アミノ-9-[5-(アジリジン-1-イルメチル)-3,4-ジヒドロキシオキソラン-2-イル]プリン-8-イル]アミノ]ブチル]-5-(ジメチルアミノ)ナフタレン-1-スルホンアミドは、さまざまな科学分野で潜在的な用途を持つ複雑な有機化合物です。この化合物は、アジリジン環、プリン塩基、ナフタレンスルホンアミド基を含む独自の構造を特徴とし、化学、生物学、医学の研究者にとって興味深い対象となっています。
準備方法
合成経路と反応条件
N-[4-[[6-アミノ-9-[5-(アジリジン-1-イルメチル)-3,4-ジヒドロキシオキソラン-2-イル]プリン-8-イル]アミノ]ブチル]-5-(ジメチルアミノ)ナフタレン-1-スルホンアミドの合成には、アジリジン環の形成、プリン塩基の付加、ナフタレンスルホンアミド基の導入など、複数のステップが含まれます。各ステップには、温度制御、pH調整、触媒の使用など、目的の生成物が高収率で高純度で得られるようにする特定の反応条件が必要です。
工業生産方法
この化合物の工業生産は、おそらく、ラボでの合成方法をスケールアップし、大規模生産のための反応条件を最適化し、安全および環境規制への準拠を確保することを含むでしょう。連続フロー合成や自動反応モニタリングなどの技術は、効率と再現性を高めるために使用できます。
化学反応の分析
反応の種類
N-[4-[[6-アミノ-9-[5-(アジリジン-1-イルメチル)-3,4-ジヒドロキシオキソラン-2-イル]プリン-8-イル]アミノ]ブチル]-5-(ジメチルアミノ)ナフタレン-1-スルホンアミドは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、特定の条件下で酸化されて、さまざまな酸化生成物を形成する可能性があります。
還元: 還元反応は、化合物内の官能基を修飾することができます。
置換: この化合物は、求核置換反応または求電子置換反応に参加し、新しい誘導体の形成につながる可能性があります。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、酸化剤(例:過マンガン酸カリウム)、還元剤(例:水素化ホウ素ナトリウム)、さまざまな求核剤または求電子剤が含まれます。溶媒の選択、温度、反応時間などの反応条件は、目的の結果を達成するために重要です。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はヒドロキシル化誘導体を生成する可能性があり、置換反応はさまざまな置換類似体を生成する可能性があります。
科学的研究の応用
N-[4-[[6-アミノ-9-[5-(アジリジン-1-イルメチル)-3,4-ジヒドロキシオキソラン-2-イル]プリン-8-イル]アミノ]ブチル]-5-(ジメチルアミノ)ナフタレン-1-スルホンアミドは、いくつかの科学研究における応用があります。
化学: より複雑な分子の合成と反応機構の研究のためのビルディングブロックとして使用されます。
生物学: タンパク質や核酸などの生体高分子との潜在的な相互作用について調査されています。
医学: 抗がん活性や抗ウイルス活性など、潜在的な治療特性について研究されています。
産業: 新素材や化学プロセスの開発に利用されています。
作用機序
N-[4-[[6-アミノ-9-[5-(アジリジン-1-イルメチル)-3,4-ジヒドロキシオキソラン-2-イル]プリン-8-イル]アミノ]ブチル]-5-(ジメチルアミノ)ナフタレン-1-スルホンアミドの作用機序は、特定の分子標的と経路との相互作用に関与しています。この化合物は、酵素や受容体に結合し、その活性を調節し、下流の効果につながる可能性があります。アジリジン環、プリン塩基、ナフタレンスルホンアミド基はそれぞれ、化合物の全体的な生物活性に貢献しています。
類似化合物の比較
類似化合物
アトルバスタチン関連化合物E: ナフタレンスルホンアミド基と構造的に類似しています.
共生細菌由来の二次生物活性化合物: 抗菌活性や抗がん活性などの類似の生物活性を示します.
独自性
N-[4-[[6-アミノ-9-[5-(アジリジン-1-イルメチル)-3,4-ジヒドロキシオキソラン-2-イル]プリン-8-イル]アミノ]ブチル]-5-(ジメチルアミノ)ナフタレン-1-スルホンアミドは、アジリジン環、プリン塩基、ナフタレンスルホンアミド基の組み合わせにより、他の化合物には見られない独特の化学的および生物学的特性を付与するため、ユニークです。
類似化合物との比較
Similar Compounds
Atorvastatin Related Compound E: Shares structural similarities with the naphthalene sulfonamide group.
Secondary Bioactive Compounds from Endosymbiotic Bacteria: Exhibit similar biological activities, such as antibacterial and anticancer properties.
Uniqueness
N-[4-[[6-amino-9-[5-(aziridin-1-ylmethyl)-3,4-dihydroxyoxolan-2-yl]purin-8-yl]amino]butyl]-5-(dimethylamino)naphthalene-1-sulfonamide is unique due to its combination of an aziridine ring, purine base, and naphthalene sulfonamide group, which confer distinct chemical and biological properties not found in other compounds.
特性
分子式 |
C28H37N9O5S |
|---|---|
分子量 |
611.7 g/mol |
IUPAC名 |
N-[4-[[6-amino-9-[5-(aziridin-1-ylmethyl)-3,4-dihydroxyoxolan-2-yl]purin-8-yl]amino]butyl]-5-(dimethylamino)naphthalene-1-sulfonamide |
InChI |
InChI=1S/C28H37N9O5S/c1-35(2)19-9-5-8-18-17(19)7-6-10-21(18)43(40,41)33-12-4-3-11-30-28-34-22-25(29)31-16-32-26(22)37(28)27-24(39)23(38)20(42-27)15-36-13-14-36/h5-10,16,20,23-24,27,33,38-39H,3-4,11-15H2,1-2H3,(H,30,34)(H2,29,31,32) |
InChIキー |
VGZRGCLUYTZVPR-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCCNC3=NC4=C(N=CN=C4N3C5C(C(C(O5)CN6CC6)O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-[2-[2-(4-Dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]ethoxy]ethanol Fumarate](/img/structure/B12287831.png)


palladium (II)](/img/structure/B12287836.png)





